4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde
Overview
Description
4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound characterized by its multiple formyl groups attached to a central phenyl ring.
Mechanism of Action
Target of Action
Hexa(4-formylphenyl)benzene is primarily used as a ligand in the construction of 2D Covalent Organic Frameworks (COFs) . These COFs have various tiling topologies, including triangular, rhombille, and kagome , depending on the choice of linkers used in the reaction.
Mode of Action
This compound features a hexaphenylbenzene core and six aldehyde groups . It interacts with its targets through its aldehyde groups, which possess excellent reactivity . The compound’s C6 rotational symmetry allows it to form COFs with various tiling topologies .
Biochemical Pathways
The compound is involved in the formation of COFs, which are a class of porous materials with high surface areas . These COFs can facilitate host-guest interactions for drug delivery . A COF with azine linkages can be prepared from hexa(4-formylphenyl)benzene and hydrazine .
Pharmacokinetics
Its use in the construction of cofs suggests that it may have a significant impact on the bioavailability of drugs delivered through these frameworks .
Result of Action
The resulting COFs have controllable pore sizes, offering short molecular diffusion length . They demonstrate excellent performance of CO2 and methane uptakes, with capacities of 20 wt% and 2.3 wt%, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling, optimized for high yield and purity. The reaction conditions often include the use of solvents like toluene or ethanol, and bases such as potassium carbonate, under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to primary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions typically involve strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Hexa(4-formylphenyl)benzene: Another compound with multiple formyl groups, used in similar applications for COF synthesis.
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde: A structurally related compound with similar reactivity and applications.
Uniqueness
4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde is unique due to its specific arrangement of formyl groups, which provides distinct reactivity and structural properties.
Properties
IUPAC Name |
4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30O6/c49-25-31-1-13-37(14-2-31)43-44(38-15-3-32(26-50)4-16-38)46(40-19-7-34(28-52)8-20-40)48(42-23-11-36(30-54)12-24-42)47(41-21-9-35(29-53)10-22-41)45(43)39-17-5-33(27-51)6-18-39/h1-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWLDMCNKITHSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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